6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
Brand Name: Vulcanchem
CAS No.: 18833-68-6
VCID: VC21004888
InChI: InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3
SMILES: CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl
Molecular Formula: C18H23ClN2S
Molecular Weight: 334.9 g/mol

6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-

CAS No.: 18833-68-6

Cat. No.: VC21004888

Molecular Formula: C18H23ClN2S

Molecular Weight: 334.9 g/mol

* For research use only. Not for human or veterinary use.

6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- - 18833-68-6

Specification

CAS No. 18833-68-6
Molecular Formula C18H23ClN2S
Molecular Weight 334.9 g/mol
IUPAC Name 2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)sulfanyl]-N,N-dimethylethanamine
Standard InChI InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3
Standard InChI Key UAQGTCWZAVCRFX-UHFFFAOYSA-N
SMILES CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator